molecular formula C23H20N2O5S B2727145 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide CAS No. 313403-79-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2727145
CAS No.: 313403-79-1
M. Wt: 436.48
InChI Key: SRSKJXGPYLOXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a benzothiazole core linked to a 4-hydroxyphenyl group, which is further connected via an amide bond to a 3,4,5-trimethoxybenzoyl moiety. The benzothiazole and trimethoxyphenyl groups are pharmacologically significant, often associated with anticancer, anti-inflammatory, and enzyme-inhibitory activities . This compound’s structural complexity allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry. Below, we systematically compare its structural and functional attributes with those of analogous compounds reported in recent literature.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-18-10-13(11-19(29-2)21(18)30-3)22(27)24-14-8-9-17(26)15(12-14)23-25-16-6-4-5-7-20(16)31-23/h4-12,26H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSKJXGPYLOXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions . The resulting benzothiazole intermediate is then coupled with 4-hydroxybenzaldehyde to form the desired benzothiazole derivative . The final step involves the amidation reaction with 3,4,5-trimethoxybenzoic acid using coupling reagents such as EDCI and HOBt in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time . Additionally, the use of automated flow reactors can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide may exhibit anticancer properties . Similar compounds have been shown to induce apoptosis in various cancer cell lines by:

  • Disrupting cellular signaling pathways.
  • Inhibiting tumor growth.

For instance, research has demonstrated that benzothiazole derivatives can target specific proteins involved in cancer progression, leading to reduced viability of cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity . Studies on related benzothiazole derivatives have reported efficacy against a range of pathogens by:

  • Disrupting microbial cell wall synthesis.
  • Interfering with metabolic pathways essential for microbial survival.

This opens avenues for developing new antimicrobial agents to combat resistant strains .

Synthesis and Characterization

The synthesis of this compound generally involves:

  • Formation of the benzo[d]thiazole moiety through cyclization reactions.
  • Coupling reactions to attach the hydroxyphenyl group.
  • Alkylation or acylation to introduce the trimethoxybenzamide functionality.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Activity

In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth, suggesting a promising lead for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues with Thiazole/Trimethoxyphenyl Motifs

Thiazole-4-carboxamide Derivatives
  • 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) and 3,4,5-Trimethoxy-N-(2-phenylthiazol-4-yl)benzamide (13f) ():
    • Structural Differences : These lack the hydroxyphenyl and benzothiazole groups, featuring simpler phenyl-thiazole or trimethoxyphenyl-thiazole linkages.
    • Physicochemical Properties : Lower melting points (154–158°C for 13e; 154–156°C for 13f) compared to benzothiazole-containing analogs, likely due to reduced hydrogen-bonding capacity .
    • Bioactivity : Designed as CYP3A4 inhibitors, their activity hinges on thiazole-mediated π-π stacking and trimethoxy groups enhancing lipophilicity .
Hydrazine-Linked Thiazole Derivatives
  • (Z)-N-(3-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4b) and 4c (bromo analog) ():
    • Structural Differences : Incorporate a hydrazine linker and furan substituent instead of a direct benzothiazole-hydroxyphenyl linkage.
    • Physicochemical Properties : Higher melting points (216–220°C) due to extended conjugation and intermolecular hydrogen bonding from the hydrazine group .
    • Bioactivity : Demonstrated cytotoxicity against cancer cell lines, with halogen substituents (Cl, Br) enhancing electron-withdrawing effects and target binding .
Benzothiazole-Diazenyl Derivatives
  • N-(3-(Benzo[d]thiazol-2-yldiazenyl)-4-hydroxyphenyl)acetamide heptahydrate (4a) (): Structural Differences: Diazenyl (-N=N-) linker replaces the amide bond, introducing redox-active properties. Physicochemical Properties: Solubility in DMSO-d6 and aqueous media due to the polar diazenyl group and hydrate formation .

Functional Group Modifications and SAR Insights

Role of Hydroxyphenyl vs. Phenyl Groups
  • The 4-hydroxyphenyl group in the target compound enables hydrogen bonding with biological targets (e.g., kinases or DNA), unlike non-hydroxylated analogs like 13e/f. This may enhance binding affinity and selectivity .
Trimethoxybenzamide Substituents
  • The 3,4,5-trimethoxybenzoyl group is conserved across analogs (e.g., 4b, 13f, 6b–d). Its electron-rich aromatic system facilitates interactions with hydrophobic pockets in enzymes like VEGFR-2 or CYP3A4 .
Impact of Linker Chemistry
  • Amide linkers (target compound, 13f) provide rigidity and metabolic stability.
  • Diazenyl linkers (4a) offer redox activity but may compromise stability in physiological conditions .

Physicochemical and Spectral Comparisons

Compound Melting Point (°C) Key Spectral Features (¹H NMR, δ ppm) Molecular Weight Reference
Target Compound Not Reported N/A ~420* N/A
13e 157–158 Thiazole CH: 7.32; Trimethoxybenzamide: 3.75–3.87 371.1 (M+H)
4b 218–220 Furan CH: 6.63–6.81; Thiazole CH: 7.32 555.00
4a (diazenyl derivative) 117–119 Benzothiazole protons: 7.41–8.66 Not Provided

*Estimated based on molecular formula (C₂₃H₂₀N₂O₆).

Bioactivity and Therapeutic Potential

  • Cytotoxicity : Compounds like 4b/c () show potent anticancer activity, likely due to halogen substituents enhancing DNA intercalation or enzyme inhibition. The target compound’s benzothiazole-hydroxyphenyl motif may offer similar or superior activity, though empirical data is needed.
  • Enzyme Inhibition : Trimethoxybenzamide-containing analogs (e.g., 13e/f) inhibit CYP3A4, a key metabolic enzyme, suggesting the target compound could modulate drug metabolism .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S with a molar mass of 384.44 g/mol. The structural characteristics include:

  • Functional Groups : Amide, hydroxyl, and methoxy groups.
  • Core Structure : The compound features a benzo[d]thiazole moiety which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzofuran-based 3,4,5-trimethoxylbenzamides have shown promising antiproliferative activity against several cancer cell lines:

Cell Line IC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (normal)>30

These findings indicate that certain derivatives exhibit significant selectivity towards tumor cells compared to normal cells, suggesting a favorable therapeutic index .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Microtubule Disruption : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their cytotoxic effects.

Case Studies

  • Study on Benzofuran Derivatives : A study synthesized and evaluated a series of benzofuran derivatives for their antiproliferative activity. Among them, one derivative exhibited significant cytotoxicity against multiple cancer cell lines while sparing normal cells .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the benzothiazole and methoxy groups can enhance the biological activity of related compounds. This emphasizes the importance of chemical structure in determining efficacy .

Q & A

Q. Key Data :

  • Yields: 60–75% for optimized routes .
  • Critical Reagents: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. Methodological Answer :

Systematic Substitution : Modify substituents on the benzamide (e.g., replace methoxy groups with halogens, alkyl chains) and the thiazole ring (e.g., introduce electron-withdrawing groups).

In Vitro Screening : Test derivatives against target enzymes (e.g., VEGFR-2 for anticancer activity) using kinase inhibition assays. For example, IC50 values for similar thiazole-trimethoxybenzamide hybrids range from 0.8–12.4 µM .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites (e.g., ATP-binding pocket of VEGFR-2) .

Q. Example SAR Finding :

  • 3,4,5-Trimethoxy groups enhance hydrophobic interactions in enzyme pockets.
  • Benzo[d]thiazole improves metabolic stability compared to simpler thiazoles .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

NMR Spectroscopy :

  • 1H NMR : Confirm aromatic proton environments (δ 6.6–8.2 ppm for thiazole and benzamide protons) .
  • 13C NMR : Identify carbonyl (C=O, ~165 ppm) and methoxy carbons (~56 ppm) .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 479.12 for C24H21N2O5S) .

HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How can contradictory bioactivity data (e.g., varying IC50 values) be resolved in different studies?

Q. Methodological Answer :

Standardize Assay Conditions :

  • Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).
  • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

Validate Mechanisms :

  • Perform Western blotting to confirm target protein inhibition (e.g., phosphorylated VEGFR-2).
  • Rule out off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Replicate Synthesis : Ensure batch-to-batch consistency in compound purity and stereochemistry.

Q. Case Study :

  • A derivative showed IC50 = 2.1 µM in one study but 8.4 µM in another due to differences in DMSO solvent concentration (0.1% vs. 1%) .

Basic: What in vitro models are suitable for initial biological screening?

Q. Methodological Answer :

Anticancer Activity :

  • Cell Lines : MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells .
  • Assay : MTT assay with 48-hour exposure; calculate % viability vs. control.

Enzyme Inhibition :

  • Targets : VEGFR-2, acetylcholinesterase (AChE) for neurodegenerative applications .
  • Protocol : Fluorescence-based kinase assays (CisBio) or Ellman’s method for AChE .

Q. Methodological Answer :

Animal Models : Use Sprague-Dawley rats (n=6/group) for bioavailability and toxicity profiling.

Dosing : Administer 10 mg/kg intravenously (IV) and orally (PO); collect plasma samples at 0, 1, 2, 4, 8, 12, 24 hours.

Analytical Method : Quantify plasma concentrations via LC-MS/MS (LLOQ = 1 ng/mL).

Key Metrics :

  • Half-life (t½) : Aim for >4 hours for sustained activity.
  • Oral Bioavailability : Target >20% by comparing AUC(IV) vs. AUC(PO).

Q. Challenges :

  • Low Solubility : Address via nanoformulation (e.g., PEGylated liposomes) .

Basic: What are the stability considerations for this compound during storage?

Q. Methodological Answer :

Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions; oxidation of thiazole sulfur.

Storage Conditions :

  • Temperature : -20°C in amber vials.
  • Solvent : DMSO (dry, under argon) for long-term stability.

Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV to track purity .

Advanced: How can metabolic stability be improved for this compound?

Q. Methodological Answer :

Structural Modifications :

  • Replace metabolically labile groups (e.g., methoxy → trifluoromethyl) .
  • Introduce steric hindrance near the thiazole ring to reduce CYP450-mediated oxidation.

In Vitro Metabolism :

  • Use liver microsomes (human/rat) to identify major metabolites (LC-MS/MS).
  • Calculate intrinsic clearance (Clint) to prioritize derivatives .

Q. Example :

  • 3,4,5-Trimethoxybenzamide derivatives show lower Clint (<10 µL/min/mg) compared to non-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.